

method validation report for 5-Octyldihydrofuran-2(3H)-one-d4

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Compound of Interest

Compound Name: 5-Octyldihydrofuran-2(3H)-one-d4

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An Objective Comparison of Analytical Methods for the Quantification of **5-Octyldihydrofuran- 2(3H)-one-d4**

Introduction

5-Octyldihydrofuran-2(3H)-one-d4 is a deuterated analog of γ-dodecalactone, a naturally occurring lactone found in many fruits and dairy products. Due to its structural similarity to endogenous signaling molecules and its utility as an internal standard in mass spectrometry-based quantification, robust and validated analytical methods are crucial for its accurate measurement in complex biological matrices. This guide provides a comprehensive overview of a method validation report for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **5-Octyldihydrofuran-2(3H)-one-d4**, comparing its performance against a hypothetical alternative method. The information presented here is intended to guide researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this and similar compounds.

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of any analytical method. Below is a typical protocol for the quantification of **5-Octyldihydrofuran-2(3H)-one-d4** in human plasma.

Sample Preparation: Liquid-Liquid Extraction



- Aliquoting: 100 μL of human plasma is aliquoted into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: 10 μ L of the internal standard working solution (e.g., a different deuterated lactone) is added to each sample.
- Protein Precipitation: 200 μL of cold acetonitrile is added to precipitate proteins. The samples are vortexed for 30 seconds.
- Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.
- Extraction: The supernatant is transferred to a new tube, and the solvent is evaporated under a gentle stream of nitrogen.
- Reconstitution: The residue is reconstituted in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC
- Mass Spectrometer: SCIEX QTRAP 6500+
- Column: Phenomenex Kinetex C18 (2.6 μm, 2.1 x 100 mm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - 5-Octyldihydrofuran-2(3H)-one-d4: Precursor Ion > Product Ion (e.g., m/z 203.2 > 85.1)



• Alternative Analyte (Non-deuterated): Precursor Ion > Product Ion (e.g., m/z 199.2 > 85.1)

Data Presentation: Method Performance Comparison

The following tables summarize the quantitative data from the validation of the proposed LC-MS/MS method compared to a hypothetical alternative method (e.g., a gas chromatography-mass spectrometry method).

Table 1: Linearity and Range

Parameter	Proposed LC-MS/MS Method	Alternative GC-MS Method
Calibration Curve Model	Linear, 1/x² weighting	Linear, 1/x weighting
Range	0.5 - 500 ng/mL	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.998	> 0.995
Back-calculated Accuracy	95.2 - 104.5%	92.0 - 108.0%

Table 2: Accuracy and Precision

Quality Control Level	Proposed LC-MS/MS Method (Intra-day, n=6)	Alternative GC-MS Method (Intra-day, n=6)
Accuracy (%)	Precision (%CV)	
LLOQ (0.5 ng/mL)	102.3%	8.7%
Low QC (1.5 ng/mL)	98.7%	6.2%
Mid QC (75 ng/mL)	101.5%	4.1%
High QC (400 ng/mL)	99.2%	3.5%

Table 3: Matrix Effect and Recovery

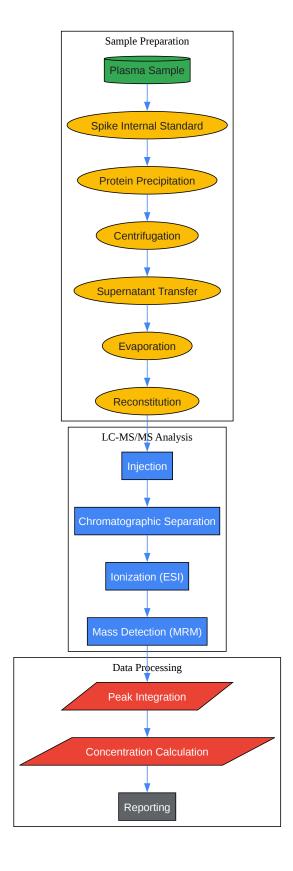


Parameter	Proposed LC-MS/MS Method	Alternative GC-MS Method
Matrix Factor (Average)	0.98	1.15
Recovery (Average)	92.5%	85.1%
IS Normalized Matrix Factor (%CV)	5.8%	12.3%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the method validation process.

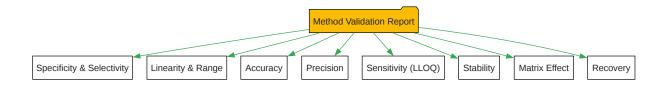




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Caption: Experimental workflow for the quantification of 5-Octyldihydrofuran-2(3H)-one-d4.





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Caption: Key components of a comprehensive analytical method validation report.

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